molecular formula C20H7I3Na2O5 B12862321 Sodium 2',4',7'-triiodo-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)

Sodium 2',4',7'-triiodo-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)

Cat. No.: B12862321
M. Wt: 754.0 g/mol
InChI Key: OZPHAAULGJKAQL-UHFFFAOYSA-L
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Description

Sodium 2’,4’,7’-triiodo-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-bis(olate): is a complex organic compound that belongs to the family of xanthene derivatives. These compounds are known for their fluorescent properties and are widely used in various scientific and industrial applications. The compound’s structure includes multiple iodine atoms, which contribute to its unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2’,4’,7’-triiodo-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-bis(olate) typically involves the iodination of fluorescein derivatives. One common method involves the reaction between fluorescein and iodine in the presence of a suitable oxidizing agent. The reaction conditions often include a controlled temperature and pH to ensure the selective iodination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using automated reactors. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Sodium 2’,4’,7’-triiodo-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-bis(olate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher iodinated derivatives, while reduction can produce partially deiodinated compounds .

Scientific Research Applications

Sodium 2’,4’,7’-triiodo-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-bis(olate) has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its fluorescent properties. The presence of iodine atoms enhances its ability to absorb and emit light, making it useful in imaging applications. The molecular targets and pathways involved include interactions with cellular components such as proteins and nucleic acids, which can be visualized using fluorescence microscopy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 2’,4’,7’-triiodo-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-bis(olate) is unique due to its specific iodination pattern, which enhances its fluorescent properties and makes it suitable for specialized applications in imaging and diagnostics .

Properties

Molecular Formula

C20H7I3Na2O5

Molecular Weight

754.0 g/mol

IUPAC Name

disodium;2',4',7'-triiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate

InChI

InChI=1S/C20H9I3O5.2Na/c21-12-5-10-15(7-14(12)24)27-18-11(6-13(22)17(25)16(18)23)20(10)9-4-2-1-3-8(9)19(26)28-20;;/h1-7,24-25H;;/q;2*+1/p-2

InChI Key

OZPHAAULGJKAQL-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=C(C(=C(C=C35)I)[O-])I)[O-])I.[Na+].[Na+]

Origin of Product

United States

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